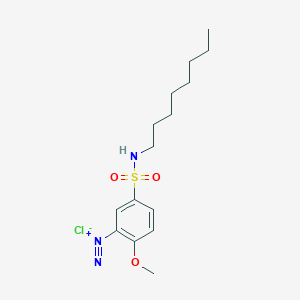![molecular formula C16H21N3O5 B14374440 2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is a complex organic compound that belongs to the class of amino acids It features a pyrrolidine ring and a hydroxyphenyl group, making it structurally unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Coupling Reactions: The final assembly of the molecule often involves peptide coupling reactions to link the amino acid components.
Industrial Production Methods
Industrial production of this compound may utilize automated peptide synthesizers, which allow for the efficient and scalable synthesis of complex peptides and amino acids. These methods often involve solid-phase synthesis techniques, where the compound is assembled step-by-step on a solid support.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialized materials and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tyrosine: An amino acid with a similar hydroxyphenyl group.
Proline: Contains a pyrrolidine ring, similar to the structure of the compound .
Phenylalanine: Another amino acid with a benzyl side chain.
Uniqueness
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid is unique due to its combination of a pyrrolidine ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that are not possible with simpler amino acids.
Propiedades
Fórmula molecular |
C16H21N3O5 |
|---|---|
Peso molecular |
335.35 g/mol |
Nombre IUPAC |
2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C16H21N3O5/c17-12(8-10-3-5-11(20)6-4-10)16(24)19-7-1-2-13(19)15(23)18-9-14(21)22/h3-6,12-13,20H,1-2,7-9,17H2,(H,18,23)(H,21,22)/t12-,13+/m0/s1 |
Clave InChI |
SZEIFUXUTBBQFQ-QWHCGFSZSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


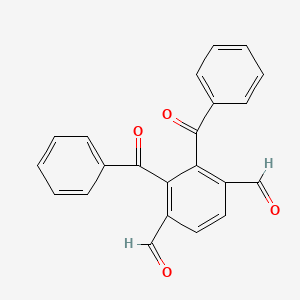
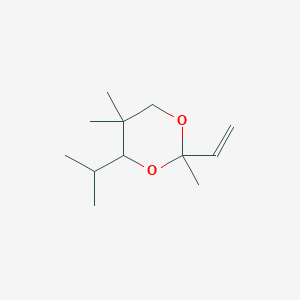

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)

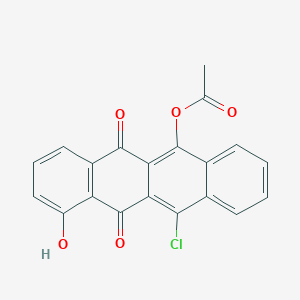
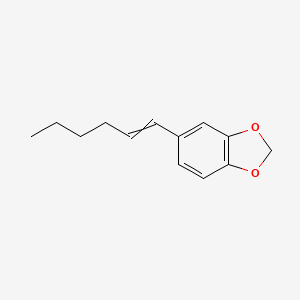
![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
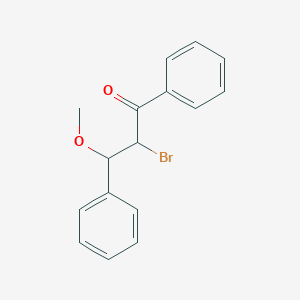

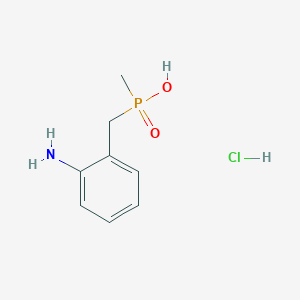
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
